molecular formula C15H22N2O6 B8126224 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-piperidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-piperidine-1,2-dicarboxylate

Cat. No.: B8126224
M. Wt: 326.34 g/mol
InChI Key: GMNCLWHBLDCUQP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-piperidine-1,2-dicarboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a dicarboxylic acid moiety, and a tert-butyl ester group. The presence of the dioxopyrrolidinyl ester further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-piperidine-1,2-dicarboxylate typically involves multi-step organic reactionsThe final step involves the esterification with 2,5-dioxopyrrolidin-1-yl to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-piperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical studies .

Medicine: In medicine, 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-piperidine-1,2-dicarboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dioxopyrrolidinyl ester group allows for the formation of stable complexes with these targets, leading to changes in their conformation and function .

Comparison with Similar Compounds

  • ®-4-Oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
  • Ethyl N-Boc-piperidine-4-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Comparison: Compared to these similar compounds, 1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-piperidine-1,2-dicarboxylate is unique due to the presence of the dioxopyrrolidinyl ester group. This group enhances its reactivity and potential for forming stable complexes with biological targets, making it particularly valuable in scientific research .

Properties

IUPAC Name

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-piperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-9-5-4-6-10(16)13(20)23-17-11(18)7-8-12(17)19/h10H,4-9H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNCLWHBLDCUQP-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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